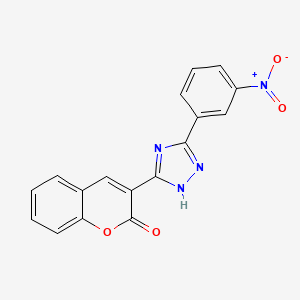

3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Highly Diastereoselective Synthesis : The synthesis of novel 2,3,4-trisubstituted chromanes via the reaction of 3-nitro-2-trifluoro(trichloro)methyl- and 3-nitro-2-phenyl-2H-chromenes is achieved. These compounds, derived from chromenes, are characterized by enamine addition and confirmed by X-ray structural analysis (Korotaev, Kutyashev, Barkov, & Sosnovskikh, 2017).

Polystyrene-Supported Catalysts : Novel polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene catalysts are synthesized and used for Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is valuable for synthesizing Warfarin and its analogues, demonstrating the role of chromen-2-one derivatives in medicinal chemistry (Alonzi et al., 2014).

Photochemical Applications

- One-Shot Photochemical Synthesis : The synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from 3-propynyloxy-chromenones is achieved through photoinduced intramolecular coupling. This showcases the photochemical potential of chromene derivatives in synthesizing complex organic compounds (Jindal et al., 2014).

Luminescence Sensing

- Lanthanide Metal–Organic Frameworks : Novel 3D lanthanide metal–organic frameworks based on unsymmetrical 1,2,3-triazole-containing tricarboxylic acid ligand show unique luminescence properties. They exhibit selective detection of 4-nitrophenol and Fe3+ ions, highlighting the role of chromene derivatives in sensing applications (Wang et al., 2016).

Colorimetric Recognition

- Sequential Colorimetric Recognition : A study demonstrates the use of a chemo-sensor based on chromene derivatives for sequential recognition of Cu2+ and CN− in aqueous solutions. This underlines the importance of chromen-2-one derivatives in environmental monitoring and detection technologies (Jo et al., 2014).

Direcciones Futuras

The future research directions for “3-(5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one” could include further exploration of its synthesis, characterization, and potential applications. For instance, similar compounds have shown promise in various fields, including medicinal chemistry and materials science .

Propiedades

IUPAC Name |

3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4O4/c22-17-13(9-10-4-1-2-7-14(10)25-17)16-18-15(19-20-16)11-5-3-6-12(8-11)21(23)24/h1-9H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUXCFDUZQORSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2746714.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2746716.png)

![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2746717.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)

![N-cyclopentyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2746721.png)